molecular formula C8H5BrN2O B1289442 6-bromoquinazolin-2(1H)-one CAS No. 79885-37-3

6-bromoquinazolin-2(1H)-one

Cat. No.: B1289442
CAS No.: 79885-37-3
M. Wt: 225.04 g/mol
InChI Key: HNUYWQSBQPNNOB-UHFFFAOYSA-N
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Description

6-Bromoquinazolin-2(1H)-one is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a bromine atom at the 6th position of the quinazoline ring imparts unique chemical properties to this compound, making it a valuable compound for various research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromoquinazolin-2(1H)-one typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. One common method is the reaction of 6-bromoanthranilic acid with formamide under reflux conditions to yield this compound. The reaction is as follows:

6-Bromoanthranilic acid+FormamideThis compound+Water\text{6-Bromoanthranilic acid} + \text{Formamide} \rightarrow \text{this compound} + \text{Water} 6-Bromoanthranilic acid+Formamide→this compound+Water

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

6-Bromoquinazolin-2(1H)-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the 6th position can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Formation of 6-substituted quinazolin-2(1H)-one derivatives.

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of dihydroquinazoline derivatives.

Scientific Research Applications

6-Bromoquinazolin-2(1H)-one has a wide range of scientific research applications, including:

    Medicinal Chemistry: It serves as a scaffold for the development of novel therapeutic agents, particularly in the treatment of cancer, inflammation, and infectious diseases.

    Biological Studies: The compound is used in the study of enzyme inhibition, receptor binding, and signal transduction pathways.

    Chemical Biology: It is employed as a probe to investigate biological processes and molecular interactions.

    Material Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 6-bromoquinazolin-2(1H)-one depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of enzymes or receptors involved in disease pathways. The bromine atom at the 6th position enhances its binding affinity and selectivity towards target proteins. The compound can interact with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-2(1H)-one: Lacks the bromine atom at the 6th position.

    6-Chloroquinazolin-2(1H)-one: Contains a chlorine atom instead of bromine at the 6th position.

    6-Fluoroquinazolin-2(1H)-one: Contains a fluorine atom instead of bromine at the 6th position.

Uniqueness

6-Bromoquinazolin-2(1H)-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. The bromine atom enhances the compound’s ability to participate in nucleophilic substitution reactions and increases its binding affinity to biological targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

6-bromo-1H-quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-6-1-2-7-5(3-6)4-10-8(12)11-7/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUYWQSBQPNNOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591581
Record name 6-Bromoquinazolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79885-37-3
Record name 6-Bromoquinazolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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